molecular formula C7H13NO4 B1282599 (S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid CAS No. 74761-42-5

(S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid

Cat. No.: B1282599
CAS No.: 74761-42-5
M. Wt: 175.18 g/mol
InChI Key: CEFVHPDFGLDQKU-UHFFFAOYSA-N
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Description

(S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a methoxycarbonyl group attached to the amino group and a methyl group on the butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid typically involves the esterification of the corresponding amino acid. One common method is the use of protic acids such as hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid to catalyze the reaction . Thionyl chloride and 2,2-dimethoxypropane are also used as reagents in this process . The reaction conditions often involve refluxing the reactants in an appropriate solvent, followed by purification steps such as recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The use of ion-exchange resins like Amberlyst™-15 can also be employed to facilitate the esterification process on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.

Scientific Research Applications

(S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its role in metabolic pathways and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. It may act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

(S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their functional groups and specific applications

Properties

IUPAC Name

(2S)-2-(methoxycarbonylamino)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c1-4(2)5(6(9)10)8-7(11)12-3/h4-5H,1-3H3,(H,8,11)(H,9,10)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFVHPDFGLDQKU-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60449173
Record name (S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74761-42-5
Record name N-(Methoxycarbonyl)-L-valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74761-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-((Methoxycarbonyl)amino)-3- methylbutanoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(methoxycarbonyl)-L-valine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of L-valine, d8 (Cambridge Isotope Laboratories, 0.4949 g) in 1N sodium hydroxide (3.95 mL) was added sodium carbonate (0.419 g). The solution was cooled to 0° C. and methyl chloroformate (0.289 mL) was added dropwise over 30 minutes and reaction mixture was stirred for 3 h at 0° C. Reaction mixture was washed with ethyl ether (3×15 mL) and aqueous layer was acidified to pH=1 with concentrated HCl. Aqueous layer was extracted dichloromethane (3×15 mL) and organic layers were dried (MgSO4) and concentrated to give 2-Methoxycarbonylamino-3-methyl-butyric acid, d8 as a white solid (0.5681 g).
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d8
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0.4949 g
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0.419 g
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Synthesis routes and methods II

Procedure details

To a solution of d-valine, (5.0 g) in 1N sodium hydroxide (42.7 mL) was added sodium carbonate (4.53 g). The solution was cooled to 0° C. and methyl chloroformate (0.289 mL) was added dropwise over 2 h and reaction mixture was stirred for 2 h at 0° C. White reaction mixture was diluted with enough H2O to form a colorless solution and washed with ethyl ether (3×30 mL). Aqueous layer was acidified to pH=2 with concentrated HCl to give a white precipitate that collected by filtration, washed with H2O and dried under high vacuum to give 2-Methoxycarbonylamino-3-methyl-butyric acid as a crystalline white solid (4.668 g). LCMS-ESI−: calc'd for C7H13NO4: 176.2 (M+H+). Found: 175.9 (M+H+).
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5 g
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4.53 g
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42.7 mL
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0.289 mL
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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